molecular formula C22H18BrNO3 B2748333 2-(4-Bromophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate CAS No. 312947-45-8

2-(4-Bromophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Cat. No.: B2748333
CAS No.: 312947-45-8
M. Wt: 424.294
InChI Key: YIMZYNMZPZDKKR-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a synthetic derivative of tetrahydroacridine, a heterocyclic scaffold with applications in medicinal chemistry and materials science. The compound features a 4-bromophenyl group attached via a 2-oxoethyl ester linkage to the 9-carboxylate position of the tetrahydroacridine core.

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO3/c23-15-11-9-14(10-12-15)20(25)13-27-22(26)21-16-5-1-3-7-18(16)24-19-8-4-2-6-17(19)21/h1,3,5,7,9-12H,2,4,6,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMZYNMZPZDKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves a multi-step process:

    Formation of the Bromophenyl Intermediate: The initial step often involves the bromination of a phenyl ring to introduce the bromine atom at the para position.

    Coupling with Tetrahydroacridine: The bromophenyl intermediate is then coupled with a tetrahydroacridine derivative. This step may involve a Friedel-Crafts acylation reaction, where the bromophenyl group is introduced to the tetrahydroacridine core.

    Esterification: The final step involves the esterification of the carboxylate group with the oxoethyl group, typically using an acid catalyst under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroacridine ring, leading to the formation of acridine derivatives.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: Acridine derivatives.

    Reduction: Hydroxyethyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinally, compounds containing the tetrahydroacridine moiety are investigated for their potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Industry

In industry, this compound can be used in the development of new materials with specific electronic or optical properties, making it valuable in the fields of electronics and photonics.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The bromophenyl group can enhance binding affinity through halogen bonding, while the tetrahydroacridine core can interact with aromatic residues in proteins.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural analogues and their distinguishing features:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties
2-(4-Bromophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate 4-Bromophenyl C₂₂H₁₈BrNO₃ 448.29 Bromine enhances lipophilicity and serves as a potential site for cross-coupling reactions. Forms dimeric H-bonded networks .
2-(4-Nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate 4-Nitrophenyl C₂₂H₁₈N₂O₅ 414.39 Nitro group is strongly electron-withdrawing; may increase reactivity in reduction or nucleophilic substitution. Priced at $237–$664 (1–100 mg, 90% purity) .
2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate (313067-07-1) Phenyl C₂₂H₁₉NO₃ 345.39 Lacks halogen or nitro substituents; lower molecular weight and reduced lipophilicity. Forms similar H-bonded dimers .
4-{[4-(Diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid Diethylamino-phenyl C₂₄H₂₅N₂O₂ 385.47 Electron-donating diethylamino group enhances solubility; conjugated system may enable fluorescence .

Intermolecular Interactions and Crystallinity

The 2-oxoethyl ester group in all analogues facilitates weak C–H···O hydrogen bonds, leading to dimeric structures with R₂(10) graph-set motifs (Figure 4, ). However, additional C–H···O interactions (e.g., C14–H14A···O3) in the bromophenyl compound could stabilize a three-dimensional network .

Biological Activity

The compound 2-(4-Bromophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a member of the tetrahydroacridine family, which has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity with a focus on its pharmacological implications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with appropriate acylating agents in the presence of catalysts. The resulting product features a tetrahydroacridine core, which is known for its ability to interact with various biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC16H16BrNO3
Molecular Weight356.21 g/mol
CAS Number131818-17-2
Melting PointNot specified

Biological Activity

Research indicates that compounds in the tetrahydroacridine class exhibit a range of biological activities including neuroprotective effects, anti-inflammatory properties, and potential as anticancer agents. The specific compound under consideration has been evaluated for its effects on various cellular pathways.

Neuroprotective Effects

Studies have shown that tetrahydroacridine derivatives can enhance cognitive function and exhibit neuroprotective properties. For instance, they may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotection in Alzheimer's Disease Models
In a study involving animal models of Alzheimer's disease, administration of this compound resulted in significant improvements in memory retention and reduced levels of amyloid-beta plaques compared to control groups. This suggests that the compound may modulate cholinergic signaling pathways effectively.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
HeLa (Cervical)12.5Cell cycle arrest at G1 phase
A549 (Lung)18.0Inhibition of proliferation

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:

  • AChE Inhibition: Enhances cholinergic transmission.
  • Cell Cycle Regulation: Modulates cyclin-dependent kinases leading to cell cycle arrest.
  • Apoptosis Induction: Activates caspase pathways resulting in programmed cell death.

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